3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone
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Overview
Description
3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential pharmaceutical applications. This particular compound features a quinazolinone core with a phenyl group and a trifluoromethyl-styryl substituent, which may contribute to its unique chemical and biological properties.
Scientific Research Applications
3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Future Directions
Quinazolinone derivatives, such as 3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone, have been recognized as a privileged scaffold in medicinal chemistry due to their diverse and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Therefore, they are desirable scaffolds for the synthesis of different antileishmanial and antimalarial agents .
Mechanism of Action
Target of Action
Quinazolinone derivatives have been found to exhibit a broad range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Quinazolinones are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Quinazolinones have been found to exhibit antimalarial and antileishmanial activities, suggesting they may affect pathways related to these diseases .
Result of Action
Some 3-aryl-2-styryl substituted-4(3h)-quinazolinones have shown promising antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminobenzonitrile and 3-phenyl cinnamoyl chloride.
Formation of Cinnamamide Derivative: Under alkaline conditions, 2-aminobenzonitrile reacts with 3-phenyl cinnamoyl chloride to form a cinnamamide derivative.
Intramolecular Cyclization: The cinnamamide derivative undergoes intramolecular cyclization to afford the desired 2-styryl-4(3H)-quinazolinone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazolinone core or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Comparison with Similar Compounds
Similar Compounds
2-styryl-4(3H)-quinazolinone: Lacks the trifluoromethyl group, which may affect its biological activity.
3-phenyl-4(3H)-quinazolinone: Does not have the styryl substituent, leading to different chemical properties.
2-phenyl-4(3H)-quinazolinone: Similar core structure but different substituents, resulting in varied reactivity and applications.
Uniqueness
3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone is unique due to the presence of both the trifluoromethyl and styryl groups.
Properties
IUPAC Name |
3-phenyl-2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N2O/c24-23(25,26)17-8-6-7-16(15-17)13-14-21-27-20-12-5-4-11-19(20)22(29)28(21)18-9-2-1-3-10-18/h1-15H/b14-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQSKVJVZJICLK-BUHFOSPRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC(=CC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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